BenchChemオンラインストアへようこそ!

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide

Carbonic Anhydrase Inhibition Structure-Activity Relationship (SAR) Isoxazole Scaffold

N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide (CAS 941869-09-6) is a benzenesulfonamide-containing isoxazole compound that serves as the unsubstituted core scaffold for a series of potent, dual-target carbonic anhydrase inhibitors. Unlike its more elaborated 5-amino-3-aryl-isoxazole-4-carboxamide derivatives, this parent molecule is the critical minimalist probe for establishing baseline structure-activity relationships (SAR) against human carbonic anhydrase isoforms hCA II and hCA VII, which are validated targets for glaucoma and neuropathic pain, respectively.

Molecular Formula C10H9N3O4S
Molecular Weight 267.26
CAS No. 941869-09-6
Cat. No. B2690586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide
CAS941869-09-6
Molecular FormulaC10H9N3O4S
Molecular Weight267.26
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CC=NO2)S(=O)(=O)N
InChIInChI=1S/C10H9N3O4S/c11-18(15,16)8-3-1-7(2-4-8)13-10(14)9-5-6-12-17-9/h1-6H,(H,13,14)(H2,11,15,16)
InChIKeyBLYRQALEDNFFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide (CAS 941869-09-6) for Carbonic Anhydrase Inhibitor Research


N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide (CAS 941869-09-6) is a benzenesulfonamide-containing isoxazole compound that serves as the unsubstituted core scaffold for a series of potent, dual-target carbonic anhydrase inhibitors [1]. Unlike its more elaborated 5-amino-3-aryl-isoxazole-4-carboxamide derivatives, this parent molecule is the critical minimalist probe for establishing baseline structure-activity relationships (SAR) against human carbonic anhydrase isoforms hCA II and hCA VII, which are validated targets for glaucoma and neuropathic pain, respectively [1]. Its unmodified isoxazole-5-carboxamide linkage provides a unique, data-rich reference point that is absent in substituted analogs, making it an essential comparator for any medicinal chemistry optimization campaign.

Why Unsubstituted N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide Cannot Be Replaced by its 3-Methyl or 5-Amino-3-aryl Analogs


Generic substitution with readily available 3-methyl or 5-amino-3-aryl isoxazole analogs is scientifically unsound for rigorous SAR studies. The addition of substituents like a methyl group at the oxazole 3-position or an aryl ring and amine at the 3- and 5-positions, respectively, fundamentally alters the compound's electronic character, steric profile, and hydrogen-bonding capacity. Critically, the unsubstituted N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide serves as the essential 'zero-point' baseline; without its data, the specific contribution of each substituent to the potent nanomolar-level inhibition observed in derivative series against hCA II (Ki range: 0.5–49.3 nM) and hCA VII (Ki range: 4.3–51.9 nM) cannot be deconvoluted [1]. Its absence in a screening panel creates an irreparable gap in the SAR landscape, preventing rational lead optimization.

Quantitative Evidence Guide: Head-to-Head Comparison of N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide Against Key Analogs for CA Inhibition


Unsubstituted Scaffold as the Critical Baseline: hCA II Inhibition Potency Gap

The target compound represents the minimum pharmacophoric unit for this series. Its inhibitory activity against hCA II, while expected to be lower than its decorated analogs, is scientifically invaluable. The 5-amino-3-aryl substituted derivatives in the same study achieve potent hCA II inhibition with Ki values between 0.5 and 49.3 nM [1]. By quantifying the activity of the unsubstituted parent, researchers can for the first time calculate the exact 'potency gain' attributed to the 5-amino-3-aryl substitution pattern, a fundamental parameter for guiding further optimization. Without this baseline, the potency of the derivatives has no comparative anchor.

Carbonic Anhydrase Inhibition Structure-Activity Relationship (SAR) Isoxazole Scaffold

Isoform Selectivity Profiling: Defining the Baseline for hCA II vs. hCA VII Selectivity

The derivative series demonstrates potent inhibition against both hCA II (antiglaucoma target) and hCA VII (anti-neuropathic pain target), with hCA VII Ki values ranging from 4.3 to 51.9 nM [1]. A key procurement goal is to define the inherent selectivity of the core scaffold. The unsubstituted parent compound's Ki values for both isoforms will reveal the scaffold's intrinsic selectivity bias. This baseline is crucial because any observed selectivity in the analogs is a function of the core scaffold *plus* the introduced substituents. A direct comparison with compounds like 3-methyl-N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide, for which no CA inhibition data is publicly available, would be meaningless.

Isoform Selectivity hCA VII Anti-neuropathic Pain Target

Synthetic Accessibility and Regiochemical Fidelity vs. 5-Amino-3-aryl Analogs

The synthesis of 5-amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide derivatives requires a multi-step sequence including the preparation of hydroxymoyl chlorides and a key cyclocondensation with 2-cyano-N-(4-sulfamoylphenyl)acetamide [1]. The target compound, N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide, is structurally simpler and can be accessed through a shorter, more convergent synthetic route. This offers a significant practical advantage: it serves as a more tractable, high-fidelity intermediate for parallel library synthesis or late-stage functionalization. Purchasing the validated, unsubstituted core scaffold eliminates the risk of regiochemical ambiguity that can arise during the assembly of more complex analogs, ensuring the integrity of subsequent diversification steps.

Medicinal Chemistry Synthetic Tractability Regiochemistry

Optimal Research Applications for Procured N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide


Establishing the SAR Baseline for Dual hCA II/hCA VII Inhibitor Lead Optimization

The primary value proposition for this compound is as the foundational 'zero-substituent' reference in a medicinal chemistry program targeting carbonic anhydrase. It must be systematically screened alongside 5-amino-3-aryl derivatives to generate a complete data matrix. Only with this baseline can researchers calculate the Delta Ki contributed by each substituent, thereby rationally prioritizing lead candidates for glaucoma (hCA II) or neuropathic pain (hCA VII) with a data-driven understanding of potency origins [1].

Unambiguous Core Scaffold for Late-Stage Diversification Libraries

Owing to its synthetic accessibility and lack of sensitive 5-amino or 3-aryl groups, this compound is the ideal intermediate for creating a diverse library of isoxazole-5-carboxamide analogs via late-stage functionalization. Unlike the more complex analog series, using this core avoids the regiochemical and stability challenges often encountered during further derivatization, providing a cleaner path to novel intellectual property [1].

Pharmacophoric Probe for Benzenesulfonamide-Isoxazole Binding Mode Analysis

For structural biology and computational chemistry teams, the unsubstituted compound is the least sterically encumbered probe for X-ray crystallography or molecular docking studies. Its binding mode to hCA II and VII reveals the fundamental interactions of the sulfamoylphenyl and isoxazole carboxamide motifs without the confounding effects of additional substituents. This base pose is the essential starting point for accurate free-energy perturbation (FEP) calculations and structure-based design of the more potent analogs [1].

Starting Material for the Synthesis of 2-Cyano-N-(4-sulfamoylphenyl)acetamide

As demonstrated in the key synthetic pathway, the presence of the N-(4-sulfamoylphenyl) amide bond is a crucial structural component for building more complex inhibitors. This compound can serve as a high-purity precursor for generating the reactive intermediate 2-cyano-N-(4-sulfamoylphenyl)acetamide, a linchpin in the synthesis of the biologically potent 5-amino-3-aryl-isoxazole-4-carboxamide series described in the foundational 2017 study [1].

Quote Request

Request a Quote for N-(4-sulfamoylphenyl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.